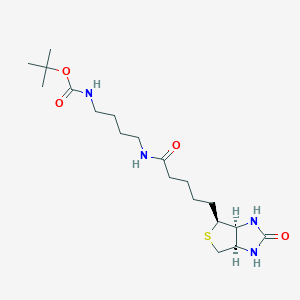

N-Biotinyl-N'-Boc-1,4-butanediamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O4S/c1-19(2,3)27-18(26)21-11-7-6-10-20-15(24)9-5-4-8-14-16-13(12-28-14)22-17(25)23-16/h13-14,16H,4-12H2,1-3H3,(H,20,24)(H,21,26)(H2,22,23,25)/t13-,14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYIVBSOJVLBKD-DZKIICNBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Biotinyl-N'-Boc-1,4-butanediamine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-N'-Boc-1,4-butanediamine is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug discovery, and proteomics.[1][2] This reagent incorporates three key chemical motifs: a biotin (B1667282) group for high-affinity binding to streptavidin, a tert-butyloxycarbonyl (Boc) protected amine for controlled chemical reactions, and a 1,4-butanediamine spacer to provide spatial separation between conjugated molecules. Its primary application lies in its use as a versatile building block for the synthesis of more complex molecular architectures, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in experimental workflows.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1001575-89-8 | [1] |

| Molecular Formula | C19H34N4O4S | [1] |

| Molecular Weight | 414.57 g/mol | [3] |

| Purity | >96% | [3] |

| Appearance | White to off-white solid | |

| Storage Temperature | -20°C | [1] |

| SMILES | CC(C)(C)OC(=O)NCCCCNC(=O)CCCC[C@H]1SC[C@H]2NC(=O)N[C@H]12 | [1] |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for amide bond formation and the synthesis of analogous compounds.

Experimental Protocol:

Materials:

-

N-Boc-1,4-butanediamine

-

Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Activation of Biotin: In a round-bottom flask, dissolve biotin (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Coupling Reaction: In a separate flask, dissolve N-Boc-1,4-butanediamine (1.2 eq) in anhydrous DMF. Filter the activated biotin solution from step 1 to remove the DCU precipitate and add the filtrate to the N-Boc-1,4-butanediamine solution. Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Reaction Scheme:

References

N-Biotinyl-N'-Boc-1,4-butanediamine: A Bifunctional Linker for Advanced Life Science Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Biotinyl-N'-Boc-1,4-butanediamine is a versatile bifunctional linker molecule that plays a crucial role in modern life science research and drug development. Its unique structure, featuring a high-affinity biotin (B1667282) moiety at one end and a protected primary amine at the other, enables the strategic conjugation and manipulation of biomolecules. This guide provides a comprehensive overview of its structure, function, and applications, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its effective use in the laboratory.

Core Structure and Physicochemical Properties

This compound is a chemical compound with the molecular formula C19H34N4O4S and a molecular weight of approximately 414.57 g/mol .[1] Its structure is characterized by a biotin molecule linked via an amide bond to one of the amino groups of a 1,4-butanediamine spacer. The second amino group of the spacer is protected by a tert-butoxycarbonyl (Boc) group. This orthogonal design is central to its function, allowing for sequential and controlled chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C19H34N4O4S | [1] |

| Molecular Weight | 414.57 g/mol | [1] |

| CAS Number | 1001575-89-8 | [1] |

| Purity | >96% | [1] |

| SMILES | O=C(CCCC[C@H]1--INVALID-LINK--([H])[C@]2([H])CS1)NCCCCNC(OC(C)(C)C)=O | [1] |

Key Functions and Applications

The primary function of this compound is to serve as a heterobifunctional linker. This allows for the connection of a biotin handle to a molecule of interest, which can then be used for a variety of applications based on the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin proteins.

Primary Applications Include:

-

Bioconjugation: The free amine, after deprotection of the Boc group, can be conjugated to proteins, peptides, nucleic acids, or other molecules. The biotin moiety then allows for the detection, purification, or immobilization of the resulting conjugate.

-

PROTAC® Development: In the field of targeted protein degradation, this linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One end of the linker can be attached to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase, bringing the two in close proximity to induce degradation of the target protein.[1]

-

Immunoassays: Biotinylated molecules are widely used in techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting for sensitive detection.

-

Affinity Chromatography: Immobilized avidin or streptavidin can be used to purify biotinylated molecules from complex mixtures.

The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, which is a key advantage in these applications.

| Interaction | Dissociation Constant (Kd) | Reference |

| Biotin - Avidin | ~10⁻¹⁵ M | [2][3] |

| Biotin - Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | [2][4] |

Experimental Protocols

Effective use of this compound relies on robust and well-defined experimental procedures. Below are detailed protocols for its synthesis, deprotection, and subsequent biotinylation of a target molecule.

Synthesis of this compound

This protocol is adapted from a similar synthesis for a related compound and is likely to produce the desired product with high yield and purity.[5]

Materials:

-

Biotin

-

N-Boc-1,4-butanediamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a clean, dry flask, dissolve Biotin (1 equivalent), EDC (1.2 equivalents), and NHS or HOBt (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of biotin.

-

Add N-Boc-1,4-butanediamine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Remove the DMF under reduced pressure.

-

Add methanol to the residue to precipitate the product.

-

Collect the white solid by filtration and wash with cold methanol.

-

Dry the product under vacuum.

Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under acidic conditions to yield the free primary amine.[6][7]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Remove the DCM and excess TFA under reduced pressure.

-

Redissolve the residue in a small amount of water and neutralize with saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Biotinylation of a Protein via NHS Ester Chemistry

This protocol describes the conjugation of the deprotected N-Biotinyl-1,4-butanediamine to a protein using a crosslinker that forms an NHS ester.

Materials:

-

Deprotected N-Biotinyl-1,4-butanediamine

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS ester crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Dialysis or desalting column for purification

Procedure:

-

First, react the deprotected N-Biotinyl-1,4-butanediamine with an excess of the NHS ester crosslinker to form an amine-reactive biotinylation reagent. This step is typically performed in an anhydrous organic solvent like DMF or DMSO.

-

Prepare the target protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Add the activated biotinylation reagent to the protein solution. The molar ratio of the biotinylation reagent to the protein will determine the degree of labeling and should be optimized for the specific application.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[8]

-

Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.[9]

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood through its application in experimental workflows. The following diagrams, generated using Graphviz, illustrate key processes.

Caption: Synthesis of the bifunctional linker.

Caption: General workflow for bioconjugation.

Caption: Role in PROTAC-mediated degradation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to the Synthesis of N-Biotinyl-N'-Boc-1,4-butanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Biotinyl-N'-Boc-1,4-butanediamine, a valuable heterobifunctional linker used in various biomedical research and drug development applications. The synthesis is a two-step process commencing with the selective mono-protection of 1,4-butanediamine, followed by the biotinylation of the remaining free amine. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound involves two key transformations:

-

Mono-Boc Protection: 1,4-Butanediamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to selectively protect one of the two primary amine groups, yielding N-Boc-1,4-butanediamine. This step is critical to prevent the formation of the di-protected byproduct.

-

Biotinylation: The resulting N-Boc-1,4-butanediamine is then coupled with biotin (B1667282) using a suitable activating agent to form the final product, this compound.

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Reference |

| N-Boc-1,4-butanediamine | C₉H₂₀N₂O₂ | 188.27 | 86 | >97 (GC) | [1] |

| This compound | C₁₉H₃₄N₄O₄S | 414.57 | ~67 | >96 | [2][3] |

Note: The yield for the final product is an approximation based on a similar synthesis of N-biotinyl-N'-Boc-1,6-hexanediamine, as a specific yield for the 1,4-butanediamine derivative was not found in the searched literature.

Experimental Protocols

Step 1: Synthesis of N-Boc-1,4-butanediamine

This protocol is adapted from a literature procedure for the mono-Boc protection of 1,4-butanediamine.

Workflow:

Caption: Experimental workflow for the synthesis of N-Boc-1,4-butanediamine.

Materials:

-

1,4-diaminobutane (B46682) (57.2 g, 649 mmol, 6.50 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 99.9 mmol, 1.00 equiv.)

-

Dichloromethane (CH₂Cl₂) (400 mL + 220 mL)

-

Ethyl acetate

-

Saturated NaCl solution (brine)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Cold water

Procedure:

-

Dissolve 1,4-diaminobutane in 400 mL of dichloromethane in a suitable reaction vessel.

-

Prepare a solution of di-tert-butyl dicarbonate in 220 mL of dichloromethane.

-

With vigorous stirring, add the di-tert-butyl dicarbonate solution dropwise to the 1,4-diaminobutane solution over a period of 6 hours at 21°C.

-

After the addition is complete, continue stirring the reaction mixture for 16 hours.

-

Remove the solvent under reduced pressure.

-

Take up the residue in 30 mL of cold water and filter.

-

Extract the aqueous layer with ethyl acetate (4 times).

-

Combine the organic phases and wash them with water (2 times) and then with a saturated NaCl solution.

-

Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

-

The product, N-Boc-1,4-butanediamine, is isolated as a colorless oil (16.2 g, 86.1 mmol, 86% yield).

Characterization (¹H-NMR):

-

¹H NMR (300 MHz, Chloroform-d): δ = 4.75 (bs, 1H, NH), 3.06 (q, J = 6.3 Hz, 2H, CH₂NHCO), 2.65 (t, J = 6.4 Hz, 2H, CH₂NH₂), 1.40-1.49 (m, 4H, 2 x CH₂), 1.37 (s, 9H, 3 x CH₃), 1.29 (s, 2H, NH₂).

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of N-biotinyl-N'-Boc-1,6-hexanediamine and is expected to be highly effective for the 1,4-butanediamine analogue.[3]

Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

Biotin

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

N-Boc-1,4-butanediamine

-

N,N-Dimethylformamide (DMF)

-

Methanol

Procedure:

-

At room temperature, add biotin, HOBT, and EDC hydrochloride to a suitable volume of DMF.

-

To this mixture, add N-Boc-1,4-butanediamine.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the DMF by rotary evaporation under reduced pressure.

-

Add methanol to the residue to precipitate a white solid.

-

Filter the solid and dry it to obtain the crude product.

-

Purify the crude product, for example, by recrystallization or column chromatography, to obtain this compound.

This in-depth guide provides the necessary information for the successful synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and to perform reactions in a well-ventilated fume hood. The provided protocols, particularly for the second step, may require optimization for specific laboratory conditions and desired product purity.

References

N-Biotinyl-N'-Boc-1,4-butanediamine: A Technical Guide for Researchers

CAS Number: 1001575-89-8

This technical guide provides an in-depth overview of N-Biotinyl-N'-Boc-1,4-butanediamine, a heterobifunctional linker crucial for various applications in chemical biology, drug discovery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications.

Core Compound Properties

This compound is a versatile chemical tool that incorporates a biotin (B1667282) moiety for affinity-based applications and a Boc-protected amine for controlled chemical modifications. The 1,4-butanediamine spacer provides a flexible linkage between these two functional groups.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₄N₄O₄S | [1][2] |

| Molecular Weight | 414.57 g/mol | [1] |

| Purity | Typically >96% | [1] |

| Appearance | White to off-white solid | |

| Storage | -20°C | [2][3] |

Synthesis and Characterization

General Synthetic Workflow

The synthesis can be logically divided into two main stages: the preparation of the mono-protected diamine and its subsequent biotinylation.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

-

N-Boc-1,4-butanediamine (CAS: 68076-36-8)

-

Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-1,4-butanediamine (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Biotinylation: Slowly add a solution of Biotin-NHS (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the DMF under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the biotin moiety, the butanediamine linker, and the Boc protecting group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (414.57 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Applications in Research and Drug Development

This compound is a valuable tool in various research areas due to its dual functionality.

Proteolysis Targeting Chimeras (PROTACs)

A significant application of this linker is in the synthesis of PROTACs.[4][5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The biotin group can be used as a handle for purification or detection, while the Boc-protected amine allows for the attachment of a ligand for either the target protein or the E3 ligase.

Caption: Workflow for the synthesis of a biotinylated PROTAC.

Bioconjugation and Affinity Chromatography

The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin. This property is exploited in various bioconjugation and purification techniques.

Experimental Workflow for Protein Biotinylation and Purification:

-

Deprotection: The Boc group of this compound is removed using an acid such as trifluoroacetic acid (TFA) to yield the free amine.

-

Activation: The deprotected linker is then activated, for example, by converting the free amine to an NHS ester or other reactive group.

-

Conjugation: The activated biotin linker is reacted with the protein of interest, targeting available amine groups (e.g., lysine (B10760008) residues).

-

Purification: The biotinylated protein can be purified from the reaction mixture using streptavidin-coated beads.

-

Elution: The purified protein is then eluted from the beads.

Caption: Bioconjugation and affinity purification workflow.

Signaling Pathways

As a synthetic linker, this compound itself is not directly involved in cellular signaling pathways. However, the molecules it is used to create, such as PROTACs, are designed to modulate specific signaling pathways by inducing the degradation of key proteins within those pathways. The choice of the target protein ligand determines which pathway will be affected.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers in the life sciences. Its well-defined structure, combining a biotin handle with a protected amine, allows for the controlled synthesis of complex biomolecules and chemical probes. Its application in the development of PROTACs highlights its importance in the advancement of novel therapeutic strategies. This guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for its effective utilization in research and development.

References

The Strategic Role of the Boc Protecting Group in N-Biotinyl-N'-Boc-1,4-butanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Biotinyl-N'-Boc-1,4-butanediamine is a bifunctional linker of significant interest in chemical biology, proteomics, and drug discovery. Its utility lies in the precise control afforded by the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which masks one of the primary amine functionalities of the 1,4-butanediamine spacer. This strategic protection allows for a sequential and controlled conjugation of the biotin (B1667282) moiety and a target molecule, preventing unwanted polymerization and ensuring the synthesis of well-defined bioconjugates. This technical guide provides an in-depth analysis of the role of the Boc protecting group in the synthesis and application of this versatile reagent.

Core Concepts: The Chemistry of Controlled Biotinylation

The fundamental purpose of the Boc group in this compound is to enable regioselective functionalization. The 1,4-butanediamine core provides two nucleophilic amine groups. Without protection, reacting this diamine with an activated biotin derivative would lead to a statistical mixture of mono-biotinylated and di-biotinylated products, as well as potential oligomerization, complicating purification and downstream applications.

The Boc group, being stable under basic and nucleophilic conditions, allows for the selective acylation of the unprotected amine with biotin. Once the biotin moiety is installed, the Boc group can be efficiently removed under acidic conditions to reveal the second primary amine, which is then available for conjugation to a target molecule, such as a protein, peptide, or drug molecule.

Synthesis and Deprotection: A Stepwise Approach

The synthesis of this compound is a two-step process, followed by the crucial deprotection step to enable its final conjugation.

Step 1: Mono-Boc Protection of 1,4-Butanediamine

The initial and critical step is the selective protection of one of the two primary amines of 1,4-butanediamine. A common and high-yielding method involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to an excess of the diamine.

Experimental Protocol: Mono-Boc Protection of 1,4-Butanediamine

-

Materials:

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Procedure:

-

Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.

-

With vigorous stirring at room temperature (21 °C), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise over a period of 6 hours.

-

After the addition is complete, continue stirring the reaction mixture for an additional 16 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Resuspend the residue in cold water and filter.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1,4-butanediamine as a colorless to yellowish oil.

-

| Reactant | Molar Equivalents |

| 1,4-Diaminobutane | 6.5 |

| Di-tert-butyl dicarbonate | 1.0 |

Typical reported yield for this reaction is approximately 86%.

Step 2: Biotinylation of N-Boc-1,4-butanediamine

The free amine of the mono-protected diamine is then acylated with an activated form of biotin. A common method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form an active ester of biotin, which then readily reacts with the amine.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Biotin

-

N-Boc-1,4-butanediamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve biotin, HOBt (1.25 equivalents), and EDC·HCl (1.25 equivalents) in DMF at room temperature.

-

To this solution, add N-Boc-1,4-butanediamine (1.25 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the DMF by rotary evaporation under reduced pressure.

-

Add methanol to the residue to precipitate the product as a white solid.

-

Filter the solid, wash with cold methanol, and dry to obtain the crude product.

-

The crude product can be further purified by recrystallization or chromatography.

-

| Reactant | Molar Equivalents (relative to Biotin) |

| Biotin | 1.0 |

| HOBt | 1.25 |

| EDC·HCl | 1.25 |

| N-Boc-1,4-butanediamine | 1.25 |

A similar synthesis for the 1,6-hexanediamine (B7767898) analog reports a yield of 67.1%.

Step 3: Boc Deprotection for Target Conjugation

The final step before conjugation to a target molecule is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add an equal volume of trifluoroacetic acid to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

-

For applications requiring the free amine, the resulting TFA salt can be neutralized by washing with a mild base such as saturated sodium bicarbonate solution during an aqueous workup, followed by extraction with an organic solvent.

-

| Reagent | Conditions |

| Trifluoroacetic acid (TFA) | 50% in Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Time | 1-2 hours |

Logical Workflow and Applications

The primary application of this compound is as a linker for the biotinylation of molecules of interest for subsequent detection, purification, or immobilization.

This controlled biotinylation is crucial in techniques such as:

-

Affinity Chromatography: Immobilizing the biotinylated molecule on a streptavidin or avidin (B1170675) support for the purification of binding partners.

-

ELISA and Western Blotting: Attaching a biotin tag to a primary or secondary antibody for detection with streptavidin-conjugated enzymes.

-

Proximity Ligation Assays (PLA) and Proximity Labeling (e.g., BioID): Introducing a biotin ligase or a biotinylated probe into a cellular system to identify protein-protein interactions.

-

Drug Delivery: Conjugating a biotinylated drug molecule to a targeting moiety to enhance its delivery to specific cells or tissues.

Signaling Pathway Diagram Generation

While this compound is a tool for studying signaling pathways rather than a component of them, a hypothetical application in studying a receptor-ligand interaction can be visualized.

An In-depth Technical Guide to the Linker Arm Composition of N-Biotinyl-N'-Boc-1,4-butanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-N'-Boc-1,4-butanediamine is a heterobifunctional linker molecule widely utilized in the fields of biochemistry, molecular biology, and drug development. Its unique architecture, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and a Boc-protected amine for controlled conjugation, makes it a versatile tool for a multitude of applications. The core of this molecule is its 1,4-butanediamine linker arm, which provides a flexible spacer between the biotin and the point of attachment. This guide provides a comprehensive overview of the composition, synthesis, and applications of this compound, with a focus on its practical utility in research and development.

Chemical Structure and Properties

This compound is comprised of three key functional components: a biotin headgroup, a 1,4-butanediamine spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for the specific and high-affinity interaction of the biotin with streptavidin or avidin, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation to proteins, peptides, drugs, or other molecules of interest.

dot

An In-depth Technical Guide to Amine Modification using N-Biotinyl-N'-Boc-1,4-butanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Biotinyl-N'-Boc-1,4-butanediamine, a versatile heterobifunctional linker for the biotinylation of primary amines in proteins, peptides, and other biomolecules. This document details the chemical properties of the reagent, a representative protocol for its two-step application, methods for quantifying biotin (B1667282) incorporation, and its role in various research and drug development applications.

Introduction to this compound

This compound is a chemical reagent that facilitates the covalent attachment of biotin to molecules of interest.[1] Biotin, a water-soluble B vitamin, exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins.[] This high-affinity interaction is widely exploited in biotechnology for the detection, purification, and immobilization of biomolecules.[3][4]

The structure of this compound features a biotin moiety at one end and a primary amine protected by a tert-butyloxycarbonyl (Boc) group at the other, connected by a 4-carbon spacer arm. The Boc protecting group provides stability and prevents unwanted reactions until its removal, allowing for a controlled, two-step modification process.[5] This makes it an ideal tool for targeted biotinylation of primary amines on biomolecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C19H34N4O4S | [6] |

| Molecular Weight | 414.57 g/mol | [6] |

| CAS Number | 1001575-89-8 | [6] |

| Appearance | White to off-white solid | |

| Purity | >96% (typical) | |

| Storage Temperature | -20°C | [6] |

Experimental Protocols

The use of this compound for amine modification is a two-step process involving the deprotection of the Boc group followed by the coupling of the newly exposed primary amine to the target molecule. The following is a representative protocol.

Step 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to generate the free amine of the biotin linker.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature.[5] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution, brine, and water.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Remove the solvent in vacuo using a rotary evaporator to obtain the deprotected product, N-Biotinyl-1,4-butanediamine.[5] The product should be used immediately in the next step or stored under inert gas at -20°C.

Step 2: Amine Coupling to a Target Protein

This protocol outlines the biotinylation of a protein using the deprotected N-Biotinyl-1,4-butanediamine, which now has a reactive primary amine. To achieve this, the biotin linker's primary amine must be activated to react with primary amines on the target protein. This can be achieved by first activating the target protein's carboxyl groups using a carbodiimide (B86325) like EDC, which then reacts with the amine of the biotin linker.

Materials:

-

Deprotected N-Biotinyl-1,4-butanediamine

-

Target protein in an amine-free buffer (e.g., MES or PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)

-

Reaction Buffer: 0.1 M MES, pH 4.7-5.5

-

Quenching solution (e.g., Tris or glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Dissolve the deprotected N-Biotinyl-1,4-butanediamine in the reaction buffer.

-

Add the deprotected biotin linker to the protein solution. A molar excess of the biotin linker over the protein is typically used.

-

Immediately before use, prepare a solution of EDC (and NHS/Sulfo-NHS if used) in the reaction buffer.

-

Add the EDC solution to the protein/biotin linker mixture to initiate the coupling reaction.

-

Incubate the reaction for 2 hours at room temperature.

-

Stop the reaction by adding a quenching solution to a final concentration of 10-100 mM and incubate for 15-30 minutes.[3]

-

Remove excess, unreacted biotin linker and byproducts using a desalting column or dialysis.[3]

Quantification of Biotinylation

It is often crucial to determine the degree of biotinylation, or the molar ratio of biotin to protein. Several methods are available for this purpose.

| Method | Principle | Typical Throughput | Reference(s) |

| HABA Assay | The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colorimetric signal. Biotin displaces the dye, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin. | Medium | [7] |

| Spectrophotometric Analysis | Some biotinylation reagents contain a chromophore that allows for direct spectrophotometric quantification of the incorporated biotin. | High | [8] |

| Mass Spectrometry | The mass shift of the protein after biotinylation can be measured to determine the number of attached biotin molecules. | Low | [9] |

| Fluorescence-Based Assays | Fluorescently labeled streptavidin can be used to quantify the amount of biotinylated protein. | High |

Applications in Research and Drug Development

Biotinylated biomolecules are invaluable tools in a wide range of applications:

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies or antigens allow for highly sensitive detection using streptavidin-enzyme conjugates.[]

-

Affinity Purification: Biotinylated proteins or other molecules can be efficiently isolated from complex mixtures using streptavidin- or avidin-functionalized resins.[3]

-

Protein-Protein Interaction Studies: Biotinylation is used in pull-down assays and co-immunoprecipitation to identify binding partners of a protein of interest.

-

Cell Surface Labeling: The use of membrane-impermeable biotinylation reagents allows for the specific labeling and subsequent isolation of cell surface proteins.[7]

-

Drug Delivery: Biotin can be used as a targeting moiety to deliver drugs or imaging agents to cells that overexpress biotin receptors.

Visualizations

Logical Workflow for Amine Modification

References

- 1. Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protein biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of biotin-tagged chemical cross-linkers and their applications for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-Biotinyl-N'-Boc-1,4-butanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) allows for highly specific detection, purification, and immobilization of labeled proteins. N-Biotinyl-N'-Boc-1,4-butanediamine is a versatile biotinylation reagent that, after removal of the tert-butyloxycarbonyl (Boc) protecting group, provides a primary amine for conjugation. This primary amine can be coupled to carboxyl groups (glutamic acid, aspartic acid residues, and the C-terminus) on a target protein using a two-step carbodiimide (B86325) crosslinking chemistry. This method is particularly useful when modification of the protein's primary amines (lysine residues) is undesirable as it may affect protein function or subsequent applications.

These application notes provide a detailed protocol for the successful biotinylation of proteins using this compound, including Boc deprotection, protein activation, and conjugation, as well as methods for analyzing the extent of biotinylation.

Principle of the Reaction

The biotinylation of a target protein using this compound is a multi-step process:

-

Boc Deprotection: The Boc protecting group on this compound is removed under mildly acidic conditions to expose a primary amine, yielding N-Biotinyl-1,4-butanediamine.

-

Protein Activation: The carboxyl groups on the target protein are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable Sulfo-NHS ester, which is reactive towards primary amines.[1][2]

-

Conjugation: The amine-containing N-Biotinyl-1,4-butanediamine is added to the activated protein, where it reacts with the Sulfo-NHS esters to form stable amide bonds, covalently linking the biotin to the protein.[3][4]

Materials and Reagents

-

This compound

-

Target Protein

-

Boc Deprotection Buffer (Mildly Acidic): e.g., 0.1 M Sodium Acetate Buffer, pH 5.0

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Storage Buffer: PBS or other suitable buffer for the target protein

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO for antibodies)

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Caution: This is a generalized protocol for mild deprotection. Optimal conditions may vary and should be determined empirically to ensure protein stability.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

-

Dilute the stock solution in a mildly acidic buffer (e.g., 0.1 M Sodium Acetate, pH 5.0) to a final concentration suitable for the subsequent conjugation step. The extent of dilution should be optimized to maintain protein stability while allowing for efficient deprotection.

-

Incubate the solution at room temperature for 30-60 minutes.

-

Neutralize the solution by adding an appropriate volume of a basic buffer (e.g., 1 M Tris-HCl, pH 8.5) to bring the pH to a neutral range (pH 7.0-7.5) immediately before adding to the activated protein. This deprotected reagent, N-Biotinyl-1,4-butanediamine, should be used fresh.

Protocol 2: Two-Step Protein Biotinylation via Carboxyl Groups

-

Protein Preparation:

-

Dissolve the protein to be labeled in Activation Buffer to a final concentration of 1-10 mg/mL.[1]

-

If the protein solution contains amine-containing buffers (e.g., Tris, glycine), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

-

-

Activation of Protein Carboxyl Groups:

-

Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in Activation Buffer.

-

Add the EDC and Sulfo-NHS solutions to the protein solution. The final concentrations should be optimized, but a starting point is a 10- to 50-fold molar excess of EDC and Sulfo-NHS over the protein.[5]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess EDC/Sulfo-NHS (Optional but Recommended):

-

To prevent polymerization and unwanted side reactions, remove excess and unreacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation of Deprotected Biotin Reagent:

-

Immediately add the freshly deprotected and neutralized N-Biotinyl-1,4-butanediamine solution to the activated protein solution. A 20- to 100-fold molar excess of the biotin reagent over the protein is a good starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM (e.g., Tris or glycine) to stop the reaction by consuming any remaining activated carboxyl groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent and quenching buffer components by dialysis against PBS or by using a desalting column.

-

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors. The following tables provide representative data for optimizing the labeling reaction.

Table 1: Effect of Molar Ratio of Biotin Reagent to Protein on Labeling Efficiency

| Molar Ratio (Biotin:Protein) | Average Moles of Biotin per Mole of Protein |

| 10:1 | 1-2 |

| 20:1 | 3-5 |

| 50:1 | 6-8 |

| 100:1 | 9-12 |

Note: Data are representative and will vary depending on the protein and reaction conditions.[6]

Table 2: Recommended Reaction Conditions for Protein Biotinylation

| Parameter | Recommended Condition | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Activation Buffer pH | 4.5-6.0 | Optimal for EDC/Sulfo-NHS activation of carboxyl groups.[4] |

| Coupling Buffer pH | 7.2-7.5 | Optimal for the reaction of Sulfo-NHS esters with primary amines. |

| Incubation Temperature | Room Temperature or 4°C | 4°C may be preferred to maintain protein stability. |

| Incubation Time | 2 hours (RT) or Overnight (4°C) | Longer incubation times may increase labeling efficiency. |

Visualization of Workflows and Pathways

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

Application Notes and Protocols for Cell Surface Biotinylation using N-Biotinyl-N'-Boc-1,4-butanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are critical mediators of cellular communication, signaling, and interaction with the extracellular environment. Their dynamic expression and regulation are fundamental to numerous physiological and pathological processes, making them key targets for therapeutic intervention and biomarker discovery. The ability to specifically label and isolate cell surface proteins is, therefore, an invaluable tool in life sciences research.

N-Biotinyl-N'-Boc-1,4-butanediamine is a versatile biochemical reagent that can be employed for the biotinylation of cell surface proteins. This molecule features a biotin (B1667282) moiety for high-affinity capture with streptavidin-based matrices, a 1,4-butanediamine spacer arm, and a tert-butyloxycarbonyl (Boc) protected primary amine. The presence of the Boc protecting group necessitates a two-step activation process prior to its use as a cell surface labeling reagent. This unique characteristic offers researchers the flexibility to activate the reagent immediately before use, ensuring maximal reactivity.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell surface biotinylation experiments, including methods for quantitative analysis and the study of signaling pathways.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for its successful application.

| Property | Value |

| Molecular Formula | C19H34N4O4S |

| Molecular Weight | 414.57 g/mol |

| CAS Number | 1001575-89-8 |

| Structure | Biotin - Linker - NH - (CH2)4 - NH - Boc |

| Reactive Group (after activation) | Primary Amine |

| Spacer Arm Length | Not explicitly defined in search results, but is based on a 1,4-butanediamine linker. |

| Cleavability | Non-cleavable linker |

Principle of Application

The use of this compound for cell surface biotinylation involves a two-stage process. First, the Boc protecting group is removed from the primary amine. Second, the newly exposed amine is activated to make it reactive towards primary amines (e.g., lysine (B10760008) residues) on cell surface proteins. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This activated biotinylation reagent can then be incubated with live cells to label surface proteins. The biotin tag allows for the subsequent isolation and analysis of these proteins.

Experimental Protocols

Caution: The following protocols are hypothetical and based on established bioconjugation principles. Optimization will be required for specific cell types and experimental goals.

Protocol 1: Activation of this compound

This protocol describes the deprotection of the Boc group and subsequent activation of the primary amine to form a reactive NHS ester. This two-step process should be performed immediately before cell labeling.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (TEA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, amine-free

Procedure:

-

Boc Deprotection (in a chemical fume hood): a. Dissolve this compound in anhydrous DCM. b. Add an excess of TFA dropwise while stirring at room temperature. c. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. d. Evaporate the solvent and excess TFA under reduced pressure. e. Re-dissolve the residue in a small amount of DMF and neutralize with TEA. The resulting product is N-Biotinyl-1,4-butanediamine.

-

NHS Ester Activation (in a chemical fume hood): a. Dissolve the deprotected N-Biotinyl-1,4-butanediamine in anhydrous DMF. b. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS for a water-soluble reagent) in anhydrous DMF. c. Add the EDC/NHS solution to the N-Biotinyl-1,4-butanediamine solution. d. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. e. The resulting solution contains the activated N-Biotinyl-1,4-butanediamine-NHS ester. This reagent is now ready for cell surface labeling.

Protocol 2: Cell Surface Biotinylation of Adherent Cells

Materials:

-

Adherent cells cultured in appropriate vessels

-

Activated N-Biotinyl-1,4-butanediamine-NHS ester (from Protocol 1)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer: 100 mM glycine (B1666218) in PBS

-

Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors

Procedure:

-

Cell Preparation: a. Grow cells to the desired confluency (typically 80-90%). b. Place the cell culture plates on ice. c. Aspirate the culture medium and wash the cells twice with ice-cold PBS, pH 8.0.

-

Biotinylation Reaction: a. Dilute the activated N-Biotinyl-1,4-butanediamine-NHS ester in ice-cold PBS, pH 8.0 to the desired final concentration (e.g., 0.1-1 mg/mL). b. Add the biotinylation solution to the cells, ensuring the entire cell monolayer is covered. c. Incubate on ice for 30 minutes with gentle rocking.

-

Quenching: a. Aspirate the biotinylation solution. b. Wash the cells once with ice-cold PBS, pH 8.0. c. Add ice-cold Quenching Buffer and incubate for 15 minutes on ice to quench any unreacted NHS ester.

-

Cell Lysis: a. Aspirate the Quenching Buffer and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Lysis Buffer to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (containing biotinylated cell surface proteins) to a new tube.

Protocol 3: Isolation of Biotinylated Proteins using Streptavidin Agarose

Materials:

-

Cell lysate containing biotinylated proteins (from Protocol 2)

-

Streptavidin-agarose beads

-

Wash Buffer: Lysis buffer or PBS with 0.1% Tween-20

-

Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer)

Procedure:

-

Binding: a. Add an appropriate volume of streptavidin-agarose bead slurry to the cell lysate. b. Incubate for 1-2 hours at 4°C with end-over-end rotation.

-

Washing: a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). b. Aspirate the supernatant. c. Wash the beads three to five times with Wash Buffer.

-

Elution: a. After the final wash, remove all supernatant. b. Add 2X SDS-PAGE sample buffer to the beads. c. Boil the sample at 95-100°C for 5-10 minutes to elute the biotinylated proteins. d. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Data Presentation

Quantitative analysis of cell surface protein expression is a key application of biotinylation. The following table provides a hypothetical example of data that could be generated from a quantitative proteomics experiment comparing the cell surface proteome of control versus treated cells.

| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Function |

| P00533 | EGFR | 2.5 | 0.001 | Receptor Tyrosine Kinase |

| P02768 | ALB | 0.9 | 0.85 | Serum Albumin (potential contaminant) |

| P04637 | TP53 | 1.1 | 0.72 | Tumor Suppressor (intracellular) |

| Q15303 | SLC2A1 | 1.8 | 0.015 | Glucose Transporter |

| P11362 | ITGB1 | -1.5 | 0.023 | Integrin Subunit |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for cell surface biotinylation using this compound.

Caption: Workflow for cell surface protein biotinylation.

EGFR Signaling Pathway

Cell surface biotinylation is frequently used to study the dynamics of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). For instance, researchers can investigate changes in the surface levels of EGFR upon ligand stimulation or drug treatment.[1][2][3][4][5]

The following diagram illustrates a simplified EGFR signaling cascade that can be investigated using this technique.

Caption: Simplified EGFR signaling pathway.

By biotinylating, isolating, and quantifying cell surface proteins at different time points after EGF stimulation, researchers can monitor the internalization and downregulation of EGFR, providing insights into the regulation of this critical signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single‐molecule analysis of epidermal growth factor binding on the surface of living cells | The EMBO Journal [link.springer.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]

Application Notes and Protocols for Affinity Purification of Proteins Using N-Biotinyl-N'-Boc-1,4-butanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity purification is a powerful technique for isolating a specific protein from a complex mixture. The high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (or avidin) is one of the most robust systems for this purpose. This document provides detailed application notes and protocols for the use of N-Biotinyl-N'-Boc-1,4-butanediamine, a versatile linker for the biotinylation of proteins, enabling their subsequent affinity purification.

This compound features a biotin moiety for streptavidin binding and a Boc-protected primary amine. The 1,4-butanediamine spacer arm reduces steric hindrance between the biotin and the target protein, potentially improving binding to streptavidin. The Boc protecting group allows for controlled, sequential conjugation to a protein of interest. This is particularly useful for labeling carboxyl groups on a protein surface via carbodiimide (B86325) chemistry after deprotection of the amine.

Principle of the Method

The overall workflow involves a three-stage process:

-

Deprotection of the Linker: The tert-butyloxycarbonyl (Boc) protecting group on the this compound is removed under acidic conditions to expose a primary amine.

-

Conjugation to the Target Protein: The deprotected biotin linker, now possessing a reactive primary amine, is covalently coupled to the carboxyl groups (aspartic and glutamic acid residues) on the surface of the target protein using a two-step carbodiimide reaction involving EDC and Sulfo-NHS.

-

Affinity Purification: The biotinylated protein is then used as a "bait" to bind to streptavidin-immobilized resin. After washing away unbound proteins, the target protein or its interacting partners can be eluted.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C19H34N4O4S |

| Molecular Weight | 414.57 g/mol |

| CAS Number | 1001575-89-8 |

| Purity | Typically >95% |

| Storage | -20°C, desiccated |

Table 2: Typical Binding Capacities of Streptavidin Agarose Resins

| Resin Type | Binding Capacity (Biotin) | Binding Capacity (Biotinylated BSA) |

| High Capacity Streptavidin Agarose | >120 nmol/mL of resin[1][2] | 8-10 mg/mL of resin[3] |

| Standard Streptavidin Agarose | ≥15-30 µg/mL of resin[4] | 1-3 mg/mL of resin[3] |

Note: Binding capacity for a specific biotinylated protein will vary depending on the size of the protein, the degree of biotinylation, and steric hindrance.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the amine-reactive biotin linker.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a minimal amount of DCM.

-

Add an excess of TFA (e.g., a 1:1 ratio of TFA to DCM) to the solution.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected N-Biotinyl-1,4-butanediamine.

Protocol 2: Biotinylation of Target Protein via EDC/Sulfo-NHS Chemistry

This protocol details the conjugation of the deprotected, amine-containing biotin linker to the carboxyl groups of a target protein.

Materials:

-

Deprotected N-Biotinyl-1,4-butanediamine (from Protocol 1)

-

Target protein

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

-

Protein Preparation: Dissolve the target protein in Activation Buffer to a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

-

Add EDC and Sulfo-NHS to the protein solution. A final concentration of 2-4 mM EDC and 5-10 mM Sulfo-NHS is recommended.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents: Immediately desalt the activated protein solution using a desalting column equilibrated with Coupling Buffer. This removes excess EDC and Sulfo-NHS.

-

Conjugation with Amine-Biotin Linker:

-

Dissolve the deprotected N-Biotinyl-1,4-butanediamine in Coupling Buffer.

-

Immediately add the amine-biotin linker solution to the desalted, activated protein. A 20- to 50-fold molar excess of the biotin linker over the protein is recommended.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted NHS-esters. Incubate for 15 minutes.

-

Purification of Biotinylated Protein: Remove excess, unreacted biotin linker by dialysis against PBS or by using a desalting column.

-

Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is available in commercial kits.

Protocol 3: Affinity Purification of Biotinylated Protein

This protocol describes the capture of the biotinylated protein using streptavidin-agarose resin.

Materials:

-

Biotinylated target protein (from Protocol 2)

-

Streptavidin-agarose resin slurry

-

Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4

-

Elution Buffer (choose one based on downstream application):

-

Harsh Denaturing Elution: 8 M Guanidine-HCl, pH 1.5[4]

-

Competitive Elution: Binding/Wash Buffer containing 2-10 mM free D-biotin

-

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using low pH elution)

Procedure:

-

Resin Preparation:

-

Gently swirl the streptavidin-agarose resin bottle to obtain a uniform suspension.

-

Transfer an appropriate amount of slurry to a column or microcentrifuge tube.

-

Wash the resin 2-3 times with Binding/Wash Buffer. Centrifuge at low speed (e.g., 1000 x g) for 1-2 minutes between washes and discard the supernatant.

-

-

Binding of Biotinylated Protein:

-

Add the biotinylated protein solution to the washed streptavidin resin.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

-

-

Washing:

-

Centrifuge the resin and collect the supernatant (this is the unbound fraction).

-

Wash the resin 3-5 times with at least 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

For Denaturing Elution: Add 1-2 bed volumes of 8 M Guanidine-HCl, pH 1.5, to the resin. Incubate for 5-10 minutes at room temperature. Collect the eluate. Repeat 2-3 times. Immediately neutralize the pooled eluates with Neutralization Buffer.

-

For Competitive Elution: Add 1-2 bed volumes of Elution Buffer containing free biotin. Incubate for 30-60 minutes at room temperature with gentle mixing. Collect the eluate. Repeat 2-3 times. Note that competitive elution is often less efficient due to the very strong biotin-streptavidin interaction. Heating at 95°C for 5-10 minutes in the presence of excess biotin can improve elution efficiency.

-

Visualizations

Caption: Workflow for protein biotinylation and affinity purification.

Caption: EDC/Sulfo-NHS conjugation chemistry pathway.

References

Application Notes: Protocol for N-Biotinyl-N'-Boc-1,4-butanediamine Conjugation to Antibodies

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or antibody, is a cornerstone technique in life sciences research.[1] The exceptionally high affinity between biotin (Vitamin B7) and streptavidin (or avidin) forms one of the strongest known non-covalent biological interactions, making it an ideal tool for detection, purification, and immobilization applications.[2] Biotinylated antibodies are widely utilized in various immunoassays, including ELISA, Western Blotting, Immunohistochemistry (IHC), flow cytometry, and affinity purification.[3][4]

This document provides a detailed protocol for the conjugation of N-Biotinyl-N'-Boc-1,4-butanediamine to antibodies. This specific reagent acts as a linker, providing a spacer arm that can reduce steric hindrance and improve the accessibility of the biotin moiety for streptavidin binding.[2] The protocol involves a two-stage process: first, the deprotection of the tert-butoxycarbonyl (Boc) group to expose a primary amine, and second, the conjugation of this amine-terminated biotin linker to the antibody, typically via its carboxyl groups.

Experimental Workflow Overview

The overall process involves preparing the antibody and the linker, performing a two-step chemical reaction, purifying the resulting conjugate, and finally, characterizing the final product.

Figure 1: High-level workflow for antibody biotinylation.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This step is critical for removing the Boc protecting group to expose the primary amine on the butanediamine linker, making it available for conjugation to the antibody.[5]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)[6]

-

Rotary evaporator

-

Nitrogen or Argon gas line

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[6]

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.[6] Monitor the reaction by TLC or LC-MS if desired.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected linker, N-Biotinyl-1,4-butanediamine, can be used directly in the next step or purified further if necessary.

Figure 2: Chemical scheme for Boc deprotection of the linker.

Protocol 2: Antibody Preparation and Biotinylation

This protocol uses carbodiimide (B86325) chemistry (EDC/NHS) to activate the antibody's carboxyl groups (on aspartic and glutamic acid residues), which then react with the primary amine of the deprotected biotin linker to form a stable amide bond.

Materials:

-

Antibody of interest (in an amine-free buffer like PBS or MES)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Deprotected N-Biotinyl-1,4-butanediamine (from Protocol 1)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[3]

-

Purification equipment: Dialysis cassettes (10K MWCO) or size-exclusion chromatography (SEC) column[7][]

Procedure:

-

Antibody Preparation: Dialyze the antibody against the Activation Buffer overnight at 4°C to remove any amine-containing buffers (e.g., Tris) and to adjust the pH. Adjust the antibody concentration to 1-5 mg/mL.[3]

-

Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMSO or water. Prepare the deprotected biotin linker in Activation Buffer.

-

Antibody Activation: Add a molar excess of NHS to the antibody solution, followed by a molar excess of EDC. See Table 1 for recommended ratios. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Conjugation: Add the deprotected N-Biotinyl-1,4-butanediamine to the activated antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[3] This step deactivates any remaining NHS-esters.

-

Purification: Remove unreacted biotin linker and reaction byproducts by extensive dialysis against PBS (pH 7.4) at 4°C with at least three buffer changes, or by using a suitable size-exclusion chromatography column.[3][]

Quantitative Data and Reaction Conditions

The efficiency of biotinylation depends on the molar ratios of the reagents and the reaction conditions. Optimization may be required for each specific antibody.

Table 1: Recommended Molar Ratios for Biotinylation

| Reagent | Molar Ratio (Reagent:Antibody) | Purpose |

|---|---|---|

| NHS | 20x - 50x | Stabilizes the activated carboxyl group |

| EDC | 20x - 50x | Activates carboxyl groups for amine coupling |

| Biotin Linker | 10x - 100x | Provides the biotin moiety for conjugation[9] |

Note: For initial experiments, it is advisable to test a range of biotin linker concentrations to determine the optimal degree of labeling that preserves antibody function.[9]

Table 2: Summary of Typical Reaction Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency. |

| pH (Activation) | 5.5 - 6.5 | Optimal for EDC/NHS activation of carboxyl groups. |

| pH (Conjugation) | 7.2 - 8.0 | Amine coupling is efficient at neutral to slightly basic pH. |

| Temperature | Room Temperature (or 4°C) | Lower temperature for longer incubations can preserve antibody stability. |

| Incubation Time | 2 - 4 hours (or overnight at 4°C) | Longer times can increase the degree of labeling.[4] |

Quantification and Quality Control

After purification, it is essential to determine the degree of biotinylation and confirm that the antibody's functionality is retained.

-

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to quantify biotin incorporation.[2] HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[2]

-

Functional Assays: The biological activity of the biotinylated antibody should be verified. An ELISA or flow cytometry experiment comparing the biotinylated antibody to the unmodified antibody can confirm that its antigen-binding affinity has not been compromised.[10]

Applications of Biotinylated Antibodies

The strong and specific interaction between biotin and streptavidin allows for significant signal amplification and versatility in experimental design.[11][]

-

Immunoassays: Used as detection reagents in ELISA, Western blotting, and IHC, where a streptavidin-enzyme conjugate (like HRP or AP) is used for signal generation.[1][4]

-

Affinity Purification: Biotinylated antibodies can be used to capture and purify their target antigen from a complex mixture using streptavidin-coated beads or surfaces.[3]

-

Flow Cytometry: Used for cell surface staining, where a fluorophore-conjugated streptavidin is used as the secondary detection reagent, allowing for multiplexing and signal amplification.[4]

-

Cell Separation: Antibodies conjugated to biotin can be used to label specific cells, which are then isolated using streptavidin-coated magnetic beads.[13]

References

- 1. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 2. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. biomedres.us [biomedres.us]

- 9. drmr.com [drmr.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 13. akadeum.com [akadeum.com]

Application Notes: Peptide Biotinylation using N-Biotinyl-N'-Boc-1,4-butanediamine

References

- 1. WO1999032428A2 - Synthesis of diamines - Google Patents [patents.google.com]

- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 3. qyaobio.com [qyaobio.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of Boc from N-Biotinyl-N'-Boc-1,4-butanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction